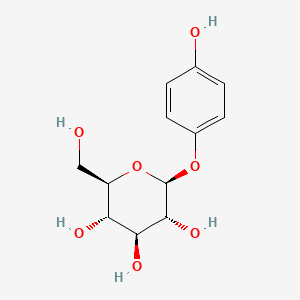

2-Hydroxymethyl-6-(4-hydroxy-phenoxy)-tetrahydro-pyran-3,4,5-triol

説明

Structural Classification and Isomeric Forms

Arbutin is a glycosylated derivative of hydroquinone where a glucose molecule is bound to hydroquinone. The glucose moiety can exist in different stereochemical forms, leading to isomeric variants of arbutin. The most common form is β-arbutin, where the glucose is in the β-D-glucopyranoside configuration. Its stereoisomers include α-arbutin and γ-arbutin, which share the same molecular formula (C12H16O7) and molecular weight (272.25 g/mol) but differ in the spatial arrangement of atoms.

The structural difference between β-arbutin and α-arbutin lies in the anomeric configuration of the glucose unit: β-arbutin contains β-glucose, whereas α-arbutin contains α-glucose. This subtle difference influences their biochemical properties and applications. β-Arbutin is typically a white powder, soluble in water, stable under normal storage conditions, and resistant to light exposure. In aqueous solutions, it can hydrolyze to hydroquinone, which may further oxidize to benzoquinone.

Significance in Academic Research and Industrial Applications

Arbutin has attracted significant academic interest due to its biological activity, particularly its ability to inhibit tyrosinase, a key enzyme in melanin synthesis. This property makes arbutin a valuable agent in dermatology and cosmetology for skin lightening and treatment of hyperpigmentation. Its mechanism involves competitive inhibition of tyrosinase, leading to reduced melanin production and pigmentation.

Beyond cosmetic uses, arbutin is studied for its broader therapeutic potential, including anticancer properties. Research has explored its distribution across plant species, biosynthetic pathways, and engineered production methods to optimize availability for pharmaceutical and cosmetic industries.

In industry, arbutin is utilized as a biosynthetic active ingredient in topical formulations aimed at skin depigmentation. Its natural origin from plants such as bearberry (Arctostaphylos uva-ursi), blueberry, and cranberry enhances its appeal as a natural cosmetic ingredient. The glycosylation of hydroquinone in arbutin increases chemical stability and reduces oxidation compared to free hydroquinone, making it a safer and more stable compound for use in formulations.

Data Table: Arbutin Distribution in Selected Plant Families and Genera

| Plant Family | Representative Genera Producing Arbutin | Typical Plant Parts Containing Arbutin | Highest Reported Concentration (%) |

|---|---|---|---|

| Ericaceae | Arbutus, Arctostaphylos, Calluna, Rhododendron | Leaves, bark, aerial parts | Up to 1.7 (in Pyrus communis) |

| Asteraceae | Artemisia, Centaurea, Petasites, Serratula | Leaves, flowers, aerial parts | Not specified |

| Proteaceae | Grevillea, Hakea, Leucadendron, Persoonia | Leaves, twigs | Not specified |

| Rosaceae | Cotoneaster, Fragaria, Malus, Pyrus, Rosa | Leaves, fruits, flowers | Up to 1.7 (in Pyrus communis) |

| Fabaceae | Various genera | Leaves, aerial parts | Not specified |

| Lamiaceae | Various genera | Leaves, aerial parts | Not specified |

Source: Adapted from literature review on arbutin occurrence in plants

Detailed Research Findings

Biosynthesis: Arbutin biosynthesis in plants involves shikimic acid and phenylpropanoid pathways. Hydroquinone is derived from phenylpropane derivatives by side chain removal. Engineered microbial systems, such as Escherichia coli, have been developed to enhance arbutin production from simple carbon sources, demonstrating potential for scalable biosynthesis beyond plant extraction.

Chemical Stability: β-Arbutin exhibits good chemical stability in ethanol and water and resists light-induced degradation. However, in aqueous media, it can hydrolyze to hydroquinone, which is prone to oxidation to benzoquinone. The glycosylation of hydroquinone in arbutin significantly improves its stability compared to free hydroquinone, making it suitable for cosmetic applications.

Biological Activity: Arbutin's primary biological function is the inhibition of tyrosinase, an enzyme critical for melanin synthesis. This inhibition reduces melanin production, making arbutin effective in treating hyperpigmentation and used widely in skin-lightening products. The compound's antioxidant properties also contribute to its therapeutic potential, including emerging research into anticancer effects.

Industrial Use: Due to its natural origin and efficacy, arbutin is incorporated into cosmetic formulations for skin lightening and pigmentation control. Its stability and reduced toxicity relative to hydroquinone have led to its preference in topical treatments. The compound is sourced both from plant extraction and synthetic production methods, ensuring availability for commercial use.

Structure

3D Structure

特性

IUPAC Name |

2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-3-1-6(14)2-4-7/h1-4,8-17H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRNKVDFDLYUGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859416 | |

| Record name | 4-Hydroxyphenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497-76-7 | |

| Record name | arbutin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

準備方法

Koenigs-Knorr Glycosylation

This classical method employs glycosyl halides (e.g., acetobromoglucose) reacted with hydroquinone in alkaline conditions. For β-arbutin, tetra-O-acetyl-β-D-glucopyranosyl bromide is condensed with hydroquinone, followed by deprotection via barium hydroxide hydrolysis. Early reports achieved 12% yields for α-arbutin using ZnCl₂ catalysis at 120–130°C. Modern adaptations using 2,3,4,6-tetra-O-trimethylsilyl-1-iodo-α-D-glucose as the glycosyl donor and trimethylsilyl trifluoromethanesulfonate (TMSOTf) as the catalyst improved α-arbutin yields to 65%.

Helferich Glycosylation

The Helferich method utilizes peracetylated glucose and hydroquinone under Lewis acid catalysis. A patented approach (CN103159805A) synthesizes α-arbutin by heating resorcinol, pentaacetyl glucose, and boron trifluoride diethyl etherate (BF₃·Et₂O) in dichloromethane at 30–80°C for ≥48 hours. This method converts β-arbutin intermediates into α-isomers via thermodynamic control, achieving ≥92% α-purity post-crystallization. Key advantages include minimal byproducts and scalability, though prolonged reaction times (72+ hours) increase energy costs.

Catalytic Isomerization

Recent patents (CN103923133A) describe β→α isomerization using BF₃·Et₂O in halogenated solvents. β-Arbutin intermediates are heated at 50–70°C for 24 hours, achieving α/β ratios of 9:1. This method bypasses complex glycosylation steps, enabling direct conversion of β-arbutin (from plant extracts) into the α-form, though yields depend on initial β-arbutin purity.

Biotechnological Methods

Biotechnological approaches offer sustainable alternatives, leveraging enzymes or engineered microbes for stereoselective synthesis.

Enzymatic Biotransformation

Glycosyltransferases (GTs) catalyze hydroquinone glucosylation using uridine diphosphate glucose (UDPG) as the donor. Arthrobacter globiformis GT (EC 2.4.1.219) produces α-arbutin with 95% regioselectivity at pH 6.0 and 50°C. Whole-cell biocatalysis using Escherichia coli expressing Arthrobacter sp. METase achieved 18.7 g/L α-arbutin in 12 hours, though substrate inhibition at hydroquinone concentrations >20 mM limited productivity.

Microbial Fermentation

De novo biosynthesis via engineered microbes circumvents hydroquinone toxicity. Yarrowia lipolytica strains expressing chorismate pyruvate lyase (ubiC), 4-hydroxybenzoate 1-hydroxylase (MNX1), and hydroquinone glucosyltransferase (AS) produced 1.2 g/L α-arbutin from glucose via the shikimate pathway. Bacillus subtilis co-cultures yielded 4.8 g/L β-arbutin through submerged fermentation, though genetic instability and low titers hinder commercialization.

Comparative Analysis of Methods

| Parameter | Plant Extraction | Chemical Synthesis | Enzymatic Biotransformation | Microbial Fermentation |

|---|---|---|---|---|

| Yield | 0.5–7% | 65–98% | 70–85% | 1.2–4.8 g/L |

| Purity | 90–95% β-isomer | ≥98% α/β | ≥95% α-isomer | 85–90% |

| Isomer Selectivity | β-specific | α/β tunable | α-specific | β-specific |

| Scalability | Low | High | Moderate | Low |

| Cost | High | Moderate | High | Very High |

Chemical synthesis remains the most viable industrial method due to high yields and purity, albeit with environmental concerns over halogenated solvents. Enzymatic biotransformation offers greener α-arbutin production but requires costly UDPG regeneration systems. Microbial fermentation, while sustainable, demands extensive metabolic engineering to compete economically.

Industrial Production Considerations

Large-scale α-arbutin manufacture prioritizes BF₃·Et₂O-catalyzed methods (CN103159805A) for their high α-selectivity (≥92%) and compatibility with continuous reactors. Post-synthesis purification involves recrystallization from anhydrous methanol, achieving pharma-grade purity (≥98%). Challenges include catalyst recovery and wastewater management, prompting research into immobilized Lewis acids (e.g., SiO₂-supported BF₃).

化学反応の分析

Koenigs-Knorr Glycosylation

-

Mechanism : Uses glycosyl bromides as donors and HQ as the acceptor.

-

Steps :

Helferich Method

-

Mechanism : Employs acylated glucosides (e.g., tetra-acetylglucose) as donors.

-

Steps :

-

Advantages : Simpler, cost-effective, and higher product purity compared to Koenigs-Knorr .

Table 1: Comparison of Chemical Synthesis Methods

2.1. Boron Trifluoride-Catalyzed Isomerization

-

Mechanism : β-arbutin intermediates (e.g., tetra-acetyl-β-arbutin) react with boron trifluoride etherate (BF₃·OEt₂) in haloalkane solvents (e.g., CH₂Cl₂) .

-

Conditions :

-

Temperature: 30–80°C

-

Reaction time: ≥48 hours

-

-

Outcome : Converts β-arbutin intermediates to α-arbutin with >92% purity .

3.1. Thermal and pH Stability

-

Stability at Elevated Temperatures : α-Arbutin remains stable at 50°C for 28 days under pH 4.5–6.0, with no hydroquinone (HQ) formation detected .

-

pH Sensitivity : At pH 3.5–6.5, α-arbutin shows minimal degradation, with extrapolated half-life times indicating stability in cosmetic formulations .

Table 2: Stability of Arbutin Under Different Conditions

| Condition | Stability Outcome | References |

|---|---|---|

| 50°C for 28 days (pH 4.5–6.0) | No HQ formation; 100% α-arbutin recovery | |

| pH 3.5–6.5 | Minimal degradation; long half-life |

Derivatives and Functionalization

Arbutin derivatives, such as esters (e.g., arbutin undecenoate), exhibit enhanced liposolubility and tyrosinase-inhibiting activity. Their synthesis involves:

-

Esterification : Reaction of arbutin with fatty acids (e.g., undecenoic acid) in green solvent systems .

-

Acylation : Regioselective acylation catalyzed by lipases (e.g., Candida antarctica B) to form esters like feruloyl arbutin .

Key Research Findings

-

Challenges in HQ Use : HQ is prone to oxidation, necessitating antioxidants (e.g., ascorbic acid) to improve yields in enzymatic and chemical syntheses .

-

Catalyst Efficiency : BF₃-based catalysts enhance glycosylation rates and stereoselectivity in both Koenigs-Knorr and Helferich methods .

-

Isomerization Dynamics : β-to-α conversion under BF₃ catalysis is critical for accessing α-arbutin without altering the anomeric center during synthesis .

科学的研究の応用

Skin Depigmentation

Mechanism of Action

Arbutin functions primarily as a tyrosinase inhibitor, which is crucial in the melanin biosynthesis pathway. Studies have shown that arbutin can effectively reduce melanin production without significantly affecting cell viability. For instance, it has been demonstrated that arbutin at concentrations of 0.1 to 1.0 mM can decrease tyrosinase (TYR) activity in human melanocytes while maintaining cell health . Its inhibitory effect on melanin synthesis is more potent than that of other common agents like kojic acid and ascorbic acid .

Clinical Efficacy

Clinical studies have confirmed the efficacy of arbutin in treating hyperpigmentation disorders such as melasma and freckles. A formulation containing 5% arbutin showed significant reductions in pigmentation compared to controls . Moreover, when combined with other agents or treatments (like lasers), arbutin has exhibited enhanced depigmenting effects .

Comparative Studies

In comparative studies of various depigmenting agents, arbutin consistently demonstrated superior efficacy in reducing pigmentation levels in darker skin types (Fitzpatrick IV/V) compared to hydroquinone, which is often associated with adverse effects . This makes arbutin a preferred choice for individuals seeking safer alternatives for skin lightening.

Wound Healing Properties

Recent research indicates that arbutin may also promote wound healing. A study highlighted that alpha-arbutin enhances the wound healing process in human dermal fibroblasts by lowering reactive oxygen species (ROS) levels and activating pathways associated with collagen synthesis and cell proliferation . The activation of matrix metalloproteinases (MMPs) and growth factor receptors further supports its role in tissue regeneration.

Antioxidant and Anti-inflammatory Effects

Arbutin exhibits antioxidant properties that contribute to its skin benefits. By reducing oxidative stress, it may help protect skin cells from damage caused by free radicals, thereby supporting overall skin health . Additionally, arbutin has shown anti-inflammatory effects, which can be beneficial in managing conditions characterized by inflammation and hyperpigmentation.

Potential Therapeutic Applications

Emerging evidence suggests that arbutin may have applications beyond dermatology. Studies indicate its potential role in cancer therapy due to its ability to inhibit certain cancer cell lines . Furthermore, ongoing research is exploring its effects on metabolic pathways and its potential use as a dietary supplement for managing obesity-related conditions.

Data Summary Table

作用機序

アルブチンは、主にメラニン生成に重要な酵素であるチロシナーゼを阻害することによって効果を発揮します。チロシナーゼのL-チロシン結合部位に結合して競合阻害剤として作用し、メラニン生成を抑制します。 この阻害によって、メラニン合成が減少するため、色素沈着過剰が減少します .

類似化合物との比較

Comparison with Similar Compounds

α-Arbutin

α-Arbutin, an epimer of β-arbutin, exhibits superior tyrosinase inhibition. In vitro studies report α-arbutin’s IC50 (half-maximal inhibitory concentration) to be 10 times lower than β-arbutin (2.0 mM vs. >30 mM) . Mechanistically, α-arbutin binds more stably to TYR’s active site due to its distinct glucoside orientation . However, its efficacy varies across studies: some report α-arbutin as a stronger monophenolase inhibitor, while others highlight β-arbutin’s better safety profile at high concentrations (e.g., 1 mM β-arbutin is non-cytotoxic, whereas α-arbutin may induce apoptosis) .

Deoxyarbutin

Deoxyarbutin (hydroquinone-β-D-glucoside without hydroxyl groups) demonstrates 3–4× higher TYR inhibition than β-arbutin in B16F10 melanoma cells . However, its hydrophobicity increases cytotoxicity risks, limiting therapeutic use compared to arbutin derivatives .

Kojic Acid

Kojic acid, a fungal metabolite, inhibits TYR via copper chelation. It shows 10× stronger diphenolase inhibition than β-arbutin (IC50 = 22.5 µM vs. 206.08 µM) . However, kojic acid is less stable in formulations and may cause contact dermatitis, whereas arbutin is better tolerated .

Oxyresveratrol

Oxyresveratrol, a stilbene from Morus alba, exhibits 100× greater TYR inhibition than β-arbutin (IC50 = 1.89 µM vs. 206.08 µM) . Unlike arbutin, it non-competitively inactivates TYR by binding to allosteric sites, making it effective at lower concentrations but less stable in vivo .

Silybin Derivatives

γ-Irradiated silybin derivatives (e.g., compound 6 in ) show 2× higher TYR binding affinity (−CDOCKER energy = 10.28 kcal/mol) than β-arbutin (5.01 kcal/mol) . These derivatives interact with TYR’s His259, His263, and Cu401 residues, enhancing inhibitory stability .

Key Research Findings

Synthetic Routes: α-Arbutin is produced via enzymatic transglycosylation (e.g., using amylosucrase) , while β-arbutin is biosynthesized from hydroquinone and UDP-glucose in Vaccinium spp. .

Antioxidant Synergy : Arbutin upregulates Nrf2, enhancing cellular antioxidant defenses, a feature absent in kojic acid and deoxyarbutin .

Formulation Advances: Micellar encapsulation improves β-arbutin’s transdermal delivery, achieving 2× higher skin penetration than non-micellar forms .

生物活性

Arbutin, a natural polyphenol derived from the bearberry plant (Arctostaphylos uva-ursi), is recognized for its diverse biological activities, particularly in dermatology and oncology. This article provides a comprehensive overview of arbutin's biological effects, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

1. Tyrosinase Inhibition

Arbutin primarily functions as a skin depigmenting agent by inhibiting the enzyme tyrosinase (TYR), which plays a crucial role in melanin synthesis. Studies indicate that arbutin can reduce cellular TYR activity without significantly affecting the expression levels of the enzyme. For instance, arbutin at 0.5 mM reduced intracellular TYR activity by approximately 50%, while higher concentrations (5.4 mM) showed an inhibition of up to 55.4% in TYR activity after 48 hours .

2. Pro-apoptotic Effects

Research has demonstrated that arbutin exerts pro-apoptotic effects on various cancer cell lines, including B16 murine melanoma cells and human bladder cancer cells (TCCSUP). The apoptosis is mediated through the mitochondrial pathway, indicating that arbutin may induce programmed cell death in cancer cells . Acetylated derivatives of arbutin have shown enhanced efficacy, with IC50 values indicating greater potency compared to unmodified arbutin .

3. Antioxidant and Anti-inflammatory Properties

Arbutin possesses notable antioxidant properties, which contribute to its therapeutic potential. It has been shown to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases . Additionally, arbutin exhibits anti-inflammatory effects by modulating pro-inflammatory cytokine levels in certain cancer cell lines .

Biological Activities

Case Studies

Case Study 1: Skin Depigmentation

A clinical study evaluated the efficacy of arbutin in treating hyperpigmentation disorders. Patients treated with topical formulations containing arbutin exhibited significant reductions in melanin content after 12 weeks compared to a control group using hydroquinone . This suggests that arbutin is a safer alternative for skin lightening.

Case Study 2: Cancer Cell Line Studies

In vitro studies demonstrated that arbutin inhibited the proliferation of various cancer cell lines, including breast (MCF-7) and prostate cancers. At concentrations ranging from 0.32 mM to 10 mM, arbutin displayed a dual effect: low concentrations promoted cell viability while high concentrations induced cytotoxicity . This biphasic response highlights the need for careful dosage consideration in therapeutic applications.

Research Findings

Recent research has expanded the understanding of arbutin's potential as an anticancer agent:

- Cytotoxicity Across Cancer Types: Arbutin has shown cytotoxic effects against multiple human cancer cell lines, including bladder, breast, and skin cancers. Its effectiveness varies based on concentration and specific cell type .

- Mechanistic Insights: Studies have identified apoptosis as a key mechanism through which arbutin exerts its anticancer effects, alongside its role as a TYR inhibitor .

- Safety Profile: Compared to traditional agents like hydroquinone, arbutin presents a more favorable safety profile with lower risks of adverse effects associated with prolonged use .

Q & A

What experimental designs are optimal for studying arbutin’s tyrosinase inhibition mechanism in vitro?

Advanced studies should employ enzyme kinetics assays (e.g., Lineweaver-Burk plots) to differentiate competitive vs. non-competitive inhibition. Pair this with molecular docking simulations to map binding interactions between arbutin and tyrosinase’s active site . Control groups must include alternative inhibitors (e.g., kojic acid) for comparative efficacy analysis. Validate findings using spectrophotometric quantification of melanin production in melanocyte cultures .

How can researchers resolve contradictions in arbutin’s stability data across formulation studies?

Contradictions often arise from variable pH conditions, light exposure, or solvent systems. Advanced methodologies should standardize accelerated stability testing (ICH guidelines) under controlled humidity/temperature. Use HPLC-UV to monitor degradation products and correlate with bioactivity loss. For conflicting solubility data, employ phase-solubility diagrams to assess solvent-arbutin interactions .

What statistical models are appropriate for analyzing synergistic effects between arbutin and antioxidants (e.g., vitamin C)?

Use response surface methodology (RSM) or fractional factorial designs to quantify interaction effects. Measure synergy via Combination Index (CI) calculations (Chou-Talalay method) in depigmentation assays. Include dose-response curves for individual vs. combined treatments to validate additive or synergistic outcomes .

How do in vivo pharmacokinetic studies of arbutin address bioavailability limitations in topical applications?

Advanced designs should incorporate Franz diffusion cells to simulate skin permeation, paired with LC-MS/MS for quantifying arbutin and its metabolites (e.g., hydroquinone) in receptor fluids. For in vivo models, use microdialysis probes in animal skin to track real-time absorption and hepatic metabolism .

What analytical techniques differentiate α-arbutin from β-arbutin in complex matrices?

Employ chiral chromatography (e.g., Chiralpak® columns) or NMR-based stereochemical analysis to distinguish isomers. Cross-validate with enzymatic hydrolysis (α/β-glucosidase specificity) and quantify liberated hydroquinone via electrochemical detection .

How should researchers mitigate confounding variables in arbutin’s antioxidant activity assays?

Use oxygen radical absorbance capacity (ORAC) and DPPH assays in parallel, but standardize protocols to control for pH, solvent polarity, and reactive oxygen species (ROS) sources. Include chelating agents (e.g., EDTA) to isolate metal-ion-mediated oxidation effects .

What molecular dynamics (MD) approaches elucidate arbutin’s interactions with lipid bilayers in transdermal delivery systems?

Apply all-atom MD simulations to model arbutin’s partitioning into stratum corneum lipids. Validate with differential scanning calorimetry (DSC) to observe phase behavior changes in synthetic lipid membranes .

How can transcriptomic profiling clarify arbutin’s dual role as a depigmenting agent and pro-oxidant?

Use RNA-seq on melanocyte cultures treated with arbutin at varying concentrations. Focus on pathways like Nrf2/ARE (antioxidant response) and MITF/tyrosinase (melanogenesis). Correlate with ROS flux measurements using fluorescent probes (e.g., DCFH-DA) .

What ethical frameworks guide arbutin’s use in human trials for hyperpigmentation disorders?

Follow Declaration of Helsinki protocols for informed consent, emphasizing hydroquinone metabolite monitoring. Use blinded randomized controlled trials (RCTs) with placebo and active comparator arms (e.g., 4% hydroquinone). Include histopathological evaluations to exclude cytotoxicity .

How do computational QSAR models improve arbutin derivative design for enhanced stability?

Apply quantitative structure-activity relationship (QSAR) modeling to predict glycosidic bond stability in derivatives. Validate with Arrhenius equation-based degradation studies and molecular orbital calculations (HOMO-LUMO gaps) .

Methodological Best Practices

- Data Reproducibility : Use interlaboratory validation for key assays (e.g., tyrosinase inhibition) with standardized enzyme sources (e.g., mushroom vs. human recombinant) .

- Contradiction Analysis : Apply systematic review frameworks (PRISMA guidelines) to synthesize discordant results, emphasizing study heterogeneity metrics (I² statistic) .

- Advanced Instrumentation : Prioritize high-resolution mass spectrometry (HRMS) for metabolite identification and confocal Raman microscopy for skin penetration studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。